Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid
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Overview
Description
Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid is a complex organic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include strong bases, acids, and coupling agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can be further modified for various applications .
Scientific Research Applications
Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthesis, allowing for selective reactions at other sites within the molecule. Upon deprotection, the free amine can interact with various biological targets, potentially influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Rel-(3Ar,6S,7Ar)-N-(Thiophen-2-Ylmethyl)Octahydrofuro[3,2-B]Pyridine-6-Carboxamide
- Rel-(3Ar,6R,7Ar)-N-(Pyridin-3-Yl)Octahydrofuro[3,2-B]Pyridine-6-Carboxamide
Uniqueness
Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This makes it particularly useful in synthetic chemistry, where selective protection and deprotection are crucial for complex molecule construction .
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(3aR,6R,7aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-8(11(15)16)6-10-9(14)4-5-18-10/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m1/s1 |
InChI Key |
IXRUMBAPWZUQAD-OPRDCNLKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]2[C@H]1CCO2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2C1CCO2)C(=O)O |
Origin of Product |
United States |
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